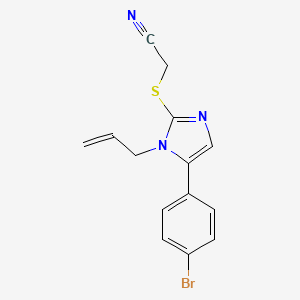
2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a synthetic organic compound characterized by the presence of an imidazole ring substituted with an allyl group and a bromophenyl group
Wissenschaftliche Forschungsanwendungen
2-((1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic applications.
Wirkmechanismus
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, typically using bromine or a brominating agent.
Allylation: The allyl group is added through an allylation reaction, often using allyl bromide in the presence of a base.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Addition: The allyl group can participate in addition reactions, such as hydroboration-oxidation or epoxidation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Addition: Borane, peracids, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol: Similar in structure but lacks the acetonitrile group.
1-Allyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole: Contains an ethylthio group instead of the acetonitrile group.
1-Allyl-5-(4-bromophenyl)-1H-imidazole: Lacks both the thioether and acetonitrile groups.
Uniqueness
2-((1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile is unique due to the presence of both the thioether and acetonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3S/c1-2-8-18-13(10-17-14(18)19-9-7-16)11-3-5-12(15)6-4-11/h2-6,10H,1,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSOQWJDADYRGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN=C1SCC#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
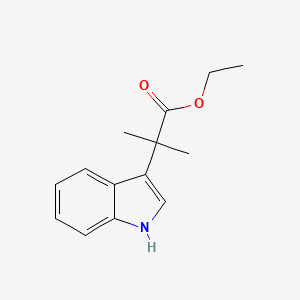
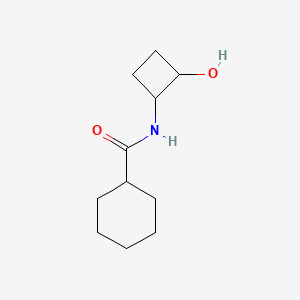
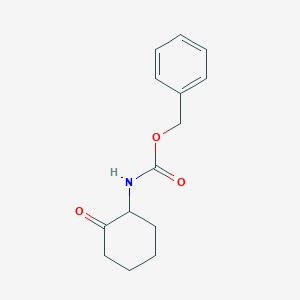
![(2E)-3-(furan-3-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2955837.png)
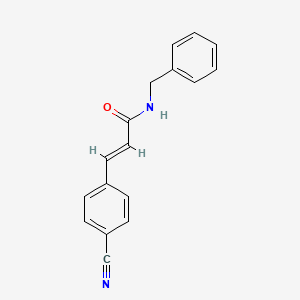
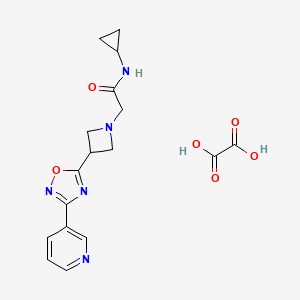
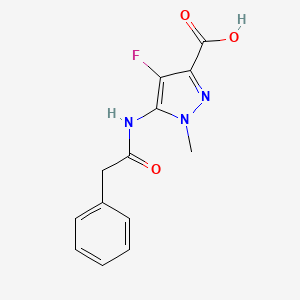
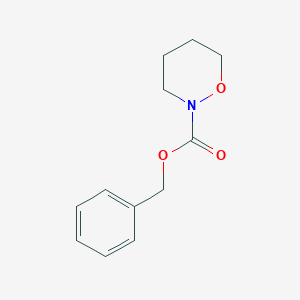
![N-[(2-Chlorophenyl)-cyanomethyl]-1-methylsulfonylcyclobutane-1-carboxamide](/img/structure/B2955844.png)
![3-benzyl-2-(2-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2955845.png)
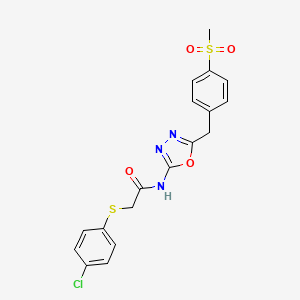
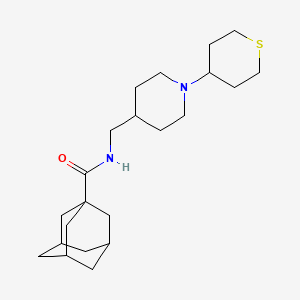
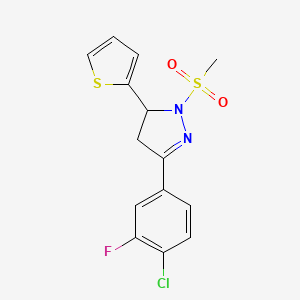
![8-(pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2955852.png)
